Cas no 2228817-88-5 (4-(1-bromopropan-2-yl)-3,6-dichloropyridazine)

4-(1-bromopropan-2-yl)-3,6-dichloropyridazine 化学的及び物理的性質
名前と識別子
-
- 4-(1-bromopropan-2-yl)-3,6-dichloropyridazine
- SCHEMBL10368081
- EN300-1927523
- 2228817-88-5
-
- インチ: 1S/C7H7BrCl2N2/c1-4(3-8)5-2-6(9)11-12-7(5)10/h2,4H,3H2,1H3
- InChIKey: HYKBJRQOXJDFIU-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1=C(N=NC(=C1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 267.91697g/mol
- どういたいしつりょう: 267.91697g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 25.8Ų
4-(1-bromopropan-2-yl)-3,6-dichloropyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1927523-0.25g |
4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |
2228817-88-5 | 0.25g |
$1249.0 | 2023-09-17 | ||
Enamine | EN300-1927523-0.1g |
4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |
2228817-88-5 | 0.1g |
$1195.0 | 2023-09-17 | ||
Enamine | EN300-1927523-0.05g |
4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |
2228817-88-5 | 0.05g |
$1140.0 | 2023-09-17 | ||
Enamine | EN300-1927523-1.0g |
4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |
2228817-88-5 | 1g |
$1357.0 | 2023-06-02 | ||
Enamine | EN300-1927523-0.5g |
4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |
2228817-88-5 | 0.5g |
$1302.0 | 2023-09-17 | ||
Enamine | EN300-1927523-2.5g |
4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |
2228817-88-5 | 2.5g |
$2660.0 | 2023-09-17 | ||
Enamine | EN300-1927523-10.0g |
4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |
2228817-88-5 | 10g |
$5837.0 | 2023-06-02 | ||
Enamine | EN300-1927523-1g |
4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |
2228817-88-5 | 1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1927523-10g |
4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |
2228817-88-5 | 10g |
$5837.0 | 2023-09-17 | ||
Enamine | EN300-1927523-5g |
4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |
2228817-88-5 | 5g |
$3935.0 | 2023-09-17 |
4-(1-bromopropan-2-yl)-3,6-dichloropyridazine 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
4-(1-bromopropan-2-yl)-3,6-dichloropyridazineに関する追加情報
Chemical Profile of 4-(1-bromopropan-2-yl)-3,6-dichloropyridazine (CAS No. 2228817-88-5)
4-(1-bromopropan-2-yl)-3,6-dichloropyridazine, identified by the CAS number 2228817-88-5, is a significant compound in the realm of chemical and pharmaceutical research. This pyridazine derivative features a unique structural motif that has garnered attention due to its potential applications in medicinal chemistry and material science. The presence of both bromine and chlorine substituents on the pyridazine ring, coupled with an alkylation group at the 4-position, makes this compound a versatile scaffold for further functionalization and exploration.
The compound's structure is characterized by a six-membered heterocyclic ring containing nitrogen atoms at the 3 and 6 positions, which are further substituted with chlorine atoms. This dichloropyridazine core is linked to a propyl chain at the 4-position, where the propyl group is further modified by a bromine atom at the terminal carbon. Such structural features contribute to its reactivity and make it a valuable intermediate in synthetic chemistry.
In recent years, there has been growing interest in pyridazine derivatives due to their broad spectrum of biological activities. The dichloropyridazine moiety, in particular, has been explored for its potential as a pharmacophore in the development of novel therapeutic agents. Studies have demonstrated that pyridazine derivatives can exhibit properties such as kinase inhibition, antimicrobial activity, and anti-inflammatory effects. The bromine substituent in 4-(1-bromopropan-2-yl)-3,6-dichloropyridazine enhances its utility as a synthetic precursor, allowing for further modifications through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
One of the most compelling aspects of this compound is its potential application in drug discovery. Researchers have leveraged similar pyridazine structures to develop inhibitors targeting various disease pathways. For instance, recent studies have highlighted the role of pyridazine derivatives in modulating enzymes involved in cancer metabolism. The alkylation group at the 4-position of 4-(1-bromopropan-2-yl)-3,6-dichloropyridazine provides a handle for introducing additional functional groups, enabling the design of more complex molecules with tailored biological activities.
The dichloropyridazine core also lends itself to material science applications. Pyridazine derivatives have been investigated for their electronic properties, making them candidates for use in organic semiconductors and light-emitting diodes (OLEDs). The halogenated nature of this compound facilitates interactions with other materials, potentially enhancing its performance in these applications.
Recent advancements in synthetic methodologies have further expanded the utility of 4-(1-bromopropan-2-yl)-3,6-dichloropyridazine. Transition-metal-catalyzed reactions have enabled efficient functionalization of the bromine and chlorine atoms, allowing chemists to access a diverse array of derivatives with precise control over their structures. These techniques have been instrumental in optimizing synthetic routes and improving yields, making this compound more accessible for industrial applications.
The pharmaceutical industry has also shown interest in this compound due to its potential as a lead molecule for drug development. Computational modeling studies have identified 4-(1-bromopropan-2-yl)-3,6-dichloropyridazine as a promising candidate for further optimization. By leveraging structure-based drug design principles, researchers aim to enhance its binding affinity and selectivity for target enzymes or receptors.
In conclusion, 4-(1-bromopropan-2-yl)-3,6-dichloropyridazine (CAS No. 2228817-88-5) represents a fascinating compound with diverse applications across chemical research and pharmaceutical development. Its unique structural features make it a valuable intermediate for synthetic chemistry, while its potential biological activities position it as a promising candidate for drug discovery efforts. As research continues to uncover new methodologies and applications for this compound, its significance is expected to grow further.
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